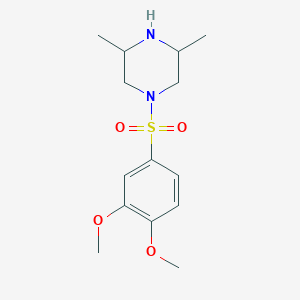

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine

CAS No.:

Cat. No.: VC20319889

Molecular Formula: C14H22N2O4S

Molecular Weight: 314.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O4S |

|---|---|

| Molecular Weight | 314.40 g/mol |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperazine |

| Standard InChI | InChI=1S/C14H22N2O4S/c1-10-8-16(9-11(2)15-10)21(17,18)12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11,15H,8-9H2,1-4H3 |

| Standard InChI Key | CQAPLVDBTHMURS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CC(N1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Introduction

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is an organic compound characterized by a piperazine ring substituted with a 3,4-dimethoxy-benzenesulfonyl group and two methyl groups. Its molecular formula is C14H22N2O4S, and it has a molecular weight of 314.40 g/mol. This compound is notable for its potential therapeutic properties, particularly in the fields of medicinal chemistry and drug development.

Synthesis Steps:

-

Preparation of Reagents: 3,4-Dimethoxybenzenesulfonyl chloride and 3,5-dimethylpiperazine are prepared according to standard organic synthesis protocols.

-

Reaction Setup: The reaction is set up in a suitable solvent with a base such as triethylamine.

-

Reaction Conditions: The reaction is conducted under conditions that optimize yield and purity, often involving temperature control and careful stoichiometry.

-

Purification: The product is purified using methods such as recrystallization or column chromatography.

Potential Therapeutic Applications:

-

Anti-tumor Activity: The compound's ability to inhibit enzymes involved in tumor growth makes it a candidate for cancer treatment research.

-

Anti-inflammatory Activity: Its enzyme inhibition properties also suggest potential use in reducing inflammation.

Research Findings and Future Directions

Research on 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is ongoing, with a focus on elucidating its full range of biological interactions and effects. Further studies are necessary to fully explore its therapeutic potential and to develop it into a viable drug candidate.

Future Research Directions:

-

In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.

-

Mechanism of Action: Detailed investigation of the compound's mechanism of action at the molecular level.

-

Structural Modifications: Exploring structural modifications to enhance the compound's therapeutic properties.

Comparison with Similar Compounds

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is distinct from other compounds due to its combination of a piperazine ring and a sulfonyl group. This unique structure confers distinct chemical reactivity and biological activity compared to similar compounds lacking these features.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2-Dimethoxybenzene (Veratrole) | Contains two methoxy groups | Lacks piperazine and sulfonyl groups |

| 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine | Piperazine ring with sulfonyl group | Exhibits anti-tumor and anti-inflammatory effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume